Validated Fragment Library Purity: Standardized 1D 1H NMR QC Ensures Reproducible Fragment Screening
2-Methoxy-N-phenylacetamide has been rigorously characterized and incorporated into the BMRB fragment library under standardized QC protocols, with full 1D 1H NMR spectral data acquired at 1 mM concentration in DMSO-d6 at 298 K and pH 6.0 [1]. This level of spectroscopic validation is not uniformly available for positional isomers such as N-(2-methoxyphenyl)acetamide (CAS 93-26-5) or N-(4-methoxyphenyl)acetamide, for which equivalent BMRB fragment library entries do not exist. The availability of this validated spectral reference enables researchers to confirm compound identity and purity in-house prior to assay deployment, reducing experimental failure rates attributable to compound degradation or misidentification.
| Evidence Dimension | Availability of standardized NMR QC data in fragment library repository |
|---|---|
| Target Compound Data | Full 1D 1H NMR spectrum (BMRB entry bmse011585); 1 mM in DMSO-d6, 298 K, pH 6.0, Bruker Avance 600 MHz |
| Comparator Or Baseline | N-(2-methoxyphenyl)acetamide (CAS 93-26-5): No equivalent BMRB fragment library entry; N-phenylacetamide: No equivalent BMRB fragment library entry |
| Quantified Difference | Target compound has validated NMR QC data suitable for fragment screening; comparators lack equivalent public QC validation |
| Conditions | BMRB Fragment Library QC protocol; 1D 1H NMR under standardized conditions |
Why This Matters
Procurement of compounds with pre-validated NMR QC reduces the need for in-house identity verification and minimizes assay failure due to sample degradation or misidentification.
- [1] BMRB Entry bmse011585. 2-methoxy-N-phenylacetamide NMR Data. Biological Magnetic Resonance Data Bank. DOI: 10.13018/BMSE011585. Conditions: 1mM in DMSO, 298K, pH 6.0, Bruker Avance 600MHz. View Source
